Durhamycin B

Description

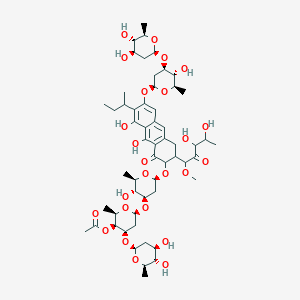

Structure

2D Structure

Properties

Molecular Formula |

C56H82O25 |

|---|---|

Molecular Weight |

1155.2 g/mol |

IUPAC Name |

[(2R,3S,4R,6S)-6-[(2R,3R,4R,6S)-6-[[7-butan-2-yl-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C56H82O25/c1-11-20(2)42-33(77-39-17-34(48(64)24(6)73-39)78-37-15-31(59)46(62)22(4)71-37)14-29-12-28-13-30(55(70-10)53(69)45(61)21(3)57)56(52(68)44(28)51(67)43(29)50(42)66)81-41-18-35(49(65)25(7)74-41)79-40-19-36(54(26(8)75-40)76-27(9)58)80-38-16-32(60)47(63)23(5)72-38/h12,14,20-26,30-32,34-41,45-49,54-57,59-67H,11,13,15-19H2,1-10H3/t20?,21?,22-,23-,24-,25-,26-,30?,31-,32-,34-,35-,36-,37+,38+,39+,40+,41+,45?,46-,47-,48-,49-,54+,55?,56?/m1/s1 |

InChI Key |

ICFBIVXFINBMRC-DBYMNNJYSA-N |

SMILES |

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)O |

Isomeric SMILES |

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O |

Canonical SMILES |

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)O |

Synonyms |

durhamycin B |

Origin of Product |

United States |

Origin and Isolation of Durhamycin B

Microbial Source: Actinoplanes durhamensis Characterization

The producer of Durhamycin B is the bacterium Actinoplanes durhamensis. This species belongs to the family Micromonosporaceae within the order Actinomycetales. irmng.org It was first proposed as a new species following a detailed study of Actinoplanes isolates recovered from freshwater sediments. germai.app

Actinoplanes durhamensis is a mesophilic, spore-forming bacterium. dsmz.de The type strain, designated LA 139, was originally isolated from sediment. dsmz.de Chemotaxonomic analysis, which is crucial for bacterial classification, shows that Actinoplanes species, including A. durhamensis, possess complex mixtures of straight- and branched-chain fatty acids. germai.app Their cell walls contain meso-diaminopimelic acid, and the principal whole-cell sugars include arabinose and xylose. germai.appnih.gov The classification of this species is supported by 16S rRNA gene sequence analysis. nih.gov

| Taxonomic Rank | Name |

|---|---|

| Kingdom | Bacteria |

| Phylum | Actinobacteria |

| Class | Actinobacteria |

| Order | Actinomycetales |

| Family | Micromonosporaceae |

| Genus | Actinoplanes |

| Species | Actinoplanes durhamensis |

| Designation | Culture Collection ID |

|---|---|

| LA 139 | DSM 43939 |

| ATCC 49800 | |

| IFO 14914 | |

| NBRC 14914 | |

| JCM 7625 | |

| NRRL B-16689 |

Fermentation Processes for this compound Production

The production of this compound is achieved through submerged fermentation of Actinoplanes durhamensis. This process involves cultivating the bacterium in a liquid nutrient medium under controlled conditions to maximize the yield of the desired secondary metabolite.

The process begins with the preparation of a seed culture, where the microorganism is grown in a smaller volume of a suitable medium to generate a sufficient quantity of active biomass. researchgate.netnih.gov This seed culture is then used to inoculate large-scale fermentation tanks. mdpi.com The fermentation medium for actinomycetes typically contains specific carbon and nitrogen sources. frontiersin.org For Actinoplanes, media such as starch casein broth or those containing oat flakes are often utilized. dsmz.deresearchgate.net The fermentation is carried out for several days in a shaker incubator to ensure adequate aeration and mixing. researchgate.netmdpi.com

| Parameter | Typical Value/Condition |

|---|---|

| Culture Type | Submerged liquid culture |

| Temperature | 28-30°C |

| pH | Neutral (around 7.0-7.4) |

| Aeration | Shaker incubation (e.g., 160-250 rpm) |

| Duration | 7-10 days |

Chromatographic and Extraction Methodologies for this compound Isolation

Following the fermentation period, the first step in isolating this compound is to separate the microbial biomass from the culture broth, usually by filtration or centrifugation. The target compound is then extracted from the filtered broth (filtrate).

Solvent extraction is a common initial step. For aureolic acid antibiotics, organic solvents like ethyl acetate (B1210297) and n-butanol are effective for partitioning the compounds from the aqueous fermentation broth. researchgate.netnih.gov After extraction, the solvent is evaporated to yield a crude extract containing a mixture of metabolites. mdpi.com

This crude extract undergoes several stages of chromatographic purification. Column chromatography is a fundamental technique used for this purpose. nih.gov A typical purification sequence for a compound like this compound would involve multiple chromatographic steps to separate it from other produced analogues and impurities.

| Step | Methodology | Purpose |

|---|---|---|

| 1 | Solvent Extraction (e.g., Ethyl Acetate) | Initial recovery of compounds from fermentation broth. nih.gov |

| 2 | Silica Gel Chromatography | Initial separation of compounds based on polarity. nih.gov |

| 3 | Reverse-Phase (RP-18) Chromatography | Further separation of lipophilic compounds. nih.gov |

| 4 | Size-Exclusion Chromatography (e.g., Sephadex LH-20) | Separation based on molecular size. nih.gov |

| 5 | High-Performance Liquid Chromatography (HPLC) | Final purification to achieve high purity. mdpi.comuky.edu |

Purity Assessment Techniques in this compound Isolation

The final stage of the isolation process is to assess the purity of the obtained this compound. This is essential to confirm the identity and homogeneity of the compound. A combination of chromatographic and spectroscopic methods is employed for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. nih.gov A pure compound should ideally appear as a single, sharp peak in the chromatogram under various conditions. nih.gov Spectroscopic techniques are then used to confirm the structure of the isolated molecule. Mass Spectrometry (MS) provides information on the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the detailed chemical structure. nih.gov The structural confirmation of Durhamycin A, and by extension its analogue this compound, relied on detailed NMR and MS/MS studies. nih.gov

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Evaluates the number of components in the sample and quantifies purity. |

| Mass Spectrometry (MS / MS/MS) | Determines the molecular weight and provides data for molecular formula confirmation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Elucidates the precise atomic structure of the molecule, confirming its identity. |

Structural Elucidation of Durhamycin B

Advanced Spectroscopic Characterization (NMR, MS/MS) of Durhamycin B

The structural elucidation of this compound heavily relied on mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Interpretation |

|---|---|---|

| 1177 [M+Na]⁺ | 917 [Na]⁺ | Loss of the disaccharide side chain |

Data sourced from Jayasuriya et al., 2002. acs.org

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound was carefully compared with that of the co-isolated and more abundant analogue, Durhamycin A. acs.org While detailed NMR data tables for this compound are not separately published, this comparative analysis, in conjunction with the MS/MS data, allowed for its complete structural assignment. acs.orgnih.gov The analysis of Durhamycin A revealed the presence of six anomeric protons in its ¹H NMR spectrum and corresponding signals in the ¹³C NMR spectrum, confirming six sugar units. acs.org The structural differences inferred from the comparison of the spectra, particularly in the sugar moieties, were key to defining this compound.

Determination of the this compound Aglycone Structure

The aglycone, or non-sugar portion, of the durhamycins is a tricyclic aromatic core that is common to the aureolic acid family. mdpi.comnih.gov Acid hydrolysis of Durhamycin A yielded the shared aglycone (referred to as compound 4 in the original research), which was analyzed independently. acs.org Mass spectrometry of the isolated aglycone showed a molecular ion [M+H]⁺ at m/z 463, and its structure was further supported by its proton NMR spectrum. acs.org

The aglycone of the durhamycins features a dihydroxy-3,4-dihydroanthracen-1-one moiety with two aliphatic side chains. acs.orgmdpi.com A key distinguishing feature of the durhamycin aglycone compared to other aureolic acids is the substituent at position C-10. Both this compound and UCH9 possess a sec-butyl group at this position. acs.org This contrasts with chromomycins, which have a methyl group, and oliviomycins, which are unsubstituted at C-10. acs.org

Elucidation of the this compound Saccharide Chains and Linkages

This compound is a pentaglycoside, meaning it has a total of five sugar units arranged in two separate chains attached to the aglycone. acs.org The arrangement was determined by MS/MS data. The analysis revealed a trisaccharide chain attached at the C-2 position of the aglycone and a disaccharide chain at the C-9 position. acs.orgacs.org

The trisaccharide moiety consists of three 2,6-dideoxy sugars, one of which is acetylated. acs.orgacs.org Based on the analysis of the closely related Durhamycin A, the sugars are identified as β-olivoses and β-oliose. acs.org The disaccharide chain is composed of two β-olivoses. acs.org The inter-glycosidic linkage in the saccharide chains of Durhamycin A was determined to be (1→3). acs.orgacs.org This linkage pattern is presumed to be identical in this compound.

Stereochemical Assignments in this compound

The stereochemistry of the saccharide units was determined primarily through the analysis of NMR coupling constants for the analogous sugars in Durhamycin A. acs.org The observation of large vicinal proton coupling constants (J > 7 Hz) for the sugar protons is characteristic of a β-anomeric configuration for the olivoses. acs.org

The stereochemistry of the aglycone's polyoxygenated side chain has also been investigated through synthetic studies. For a model aglycone, a trans C(3)-C(4) relationship was established based on a measured coupling constant of ³JH3,H4 = 8.0 Hz. nih.gov Further stereochemical details, such as the configuration of the hydroxyl center at C(4) in synthetic intermediates, were assigned using methods like Mosher ester analysis. nih.gov These synthetic efforts help to confirm the complex stereochemical arrangement of the natural product's core structure.

Comparative Structural Analysis with Aureolic Acid Congeners (e.g., Durhamycin A, Chromomycins)

This compound belongs to the aureolic acid family of antibiotics, which share a common aglycone scaffold but differ in their glycosylation patterns and minor substitutions on the aglycone. nih.govmdpi.com

Durhamycin A: The most closely related congener is Durhamycin A. The primary difference lies in the length of the saccharide chain at position C-2. Durhamycin A possesses a tetrasaccharide at C-2 and a disaccharide at C-9, making it a hexaglycoside. acs.orgacs.org In contrast, this compound has a trisaccharide at C-2 and a disaccharide at C-9. acs.orgacs.org

Chromomycins: Chromomycin (B10761888) A₃, a representative member of the chromomycins, has the same tricyclic core but differs in both the aglycone substitution and the sugar chains. researchgate.net The aglycone of Chromomycin A₃ has a methyl group at C-10, whereas this compound has a sec-butyl group. acs.org Furthermore, the sugar chains are attached at different positions (C-2 and C-6) and are composed of different units, including D-olioses, D-olivoses, and L-chromose. mdpi.comresearchgate.net

Olivomycins: Olivomycin (B1226810) A also differs at the C-10 position of the aglycone, which is unsubstituted (i.e., has a hydrogen atom). acs.org

UCH9: This antibiotic is structurally very similar to the durhamycins, sharing the same sec-butyl group at C-10 on the aglycone. acs.org The differences lie in the specific number and arrangement of the sugar moieties. acs.orgacs.org

Table 2: Structural Comparison of this compound and Related Aureolic Acids

| Compound | Aglycone C-10 Substituent | Saccharide Chain 1 | Saccharide Chain 2 | Total Sugars |

|---|---|---|---|---|

| This compound | sec-Butyl | Trisaccharide (at C-2) | Disaccharide (at C-9) | 5 |

| Durhamycin A | sec-Butyl | Tetrasaccharide (at C-2) | Disaccharide (at C-9) | 6 |

| Chromomycin A₃ | Methyl | Disaccharide (at C-2) | Trisaccharide (at C-6) | 5 |

| Olivomycin A | Hydrogen | Trisaccharide (at C-2) | Disaccharide (at C-6) | 5 |

Data sourced from Jayasuriya et al., 2002, and others. acs.orgmdpi.comnih.gov

Biosynthesis of Durhamycin B

Identification of the Biosynthetic Gene Cluster in Actinoplanes durhamensis

The production of durhamycin B by Actinoplanes durhamensis is orchestrated by a dedicated biosynthetic gene cluster (BGC). nih.govresearchgate.net These clusters are contiguous sets of genes that encode all the necessary enzymatic machinery for the synthesis of a specific secondary metabolite. While the complete sequence and organization of the this compound BGC has not been as extensively detailed in publicly available literature as some other aureolic acid clusters, comparative analysis with the well-studied mithramycin (mtm) and chromomycin (B10761888) (cmm) clusters provides significant insights. researchgate.netgoogle.com It is anticipated that the this compound cluster contains genes encoding polyketide synthases, deoxysugar biosynthesis enzymes, glycosyltransferases, and various tailoring enzymes. researchgate.netresearchgate.net The identification of such clusters is typically achieved through genome sequencing of the producing organism, followed by bioinformatic analysis to locate the characteristic genes involved in polyketide and deoxysugar biosynthesis. nih.govsecondarymetabolites.org

Polyketide Synthase (PKS) Pathways in Aglycone Formation

The aglycone core of this compound, like other aureolic acids, is an aromatic polyketide. nih.gov Its formation is catalyzed by a type II polyketide synthase (PKS) system. nih.govmdpi.com Type II PKSs are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to construct a poly-β-keto chain. wikipedia.orgnih.gov

The key components of a minimal type II PKS system include:

Ketosynthase (KSα and KSβ): Also known as the chain length factor, this heterodimer is responsible for the decarboxylative Claisen condensation reactions that extend the polyketide chain. mdpi.com

Acyl Carrier Protein (ACP): This small protein carries the growing polyketide chain and the extender units as thioesters. wikipedia.org

The process begins with a starter unit, usually acetyl-CoA, which is elongated through successive additions of malonyl-CoA extender units. rasmusfrandsen.dk The nascent polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by specific cyclases and aromatases encoded within the BGC, to form the characteristic tricyclic aromatic core of the aureolic acids. researchgate.netmdpi.com

Glycosylation Steps and Deoxysugar Incorporation in this compound Biosynthesis

A defining feature of this compound and other aureolic acids is the presence of oligosaccharide chains attached to the aglycone. nih.govnih.gov this compound is distinguished by its tetrasaccharide chain at the C2 position, which is composed of β-D-olivosyl-(1→3)-β-D-olivosyl-(1→3)-β-D-oliosyl-(1→3)-β-D-olivose. researchgate.netnih.gov The biosynthesis of these deoxysugars and their subsequent attachment are critical for the compound's biological activity.

The process involves several key enzymatic steps:

Deoxysugar Biosynthesis: The BGC contains genes for the synthesis of the required 2,6-dideoxysugars, such as D-olivose and D-oliose, from primary metabolic precursors like glucose-1-phosphate. researchgate.netrsc.org This involves a series of enzymatic reactions including those catalyzed by dehydratases, epimerases, ketoreductases, and methyltransferases. researchgate.net

Glycosyltransferases (GTs): A set of specific glycosyltransferases, encoded within the BGC, are responsible for sequentially attaching the deoxysugar moieties to the aglycone and to each other to form the oligosaccharide chains. researchgate.netnih.gov These enzymes exhibit high substrate specificity, ensuring the correct sugar is added at the correct position. The biosynthesis of aureolic acids generally proceeds through tetracyclic intermediates, with glycosylation occurring on these precursors. google.com

Enzymatic Tailoring Modifications (e.g., Oxidative Cleavage, Methylation, Acetylation)

Following the formation of the glycosylated polyketide intermediate, a series of tailoring modifications occur to yield the final this compound molecule. These modifications are crucial for the compound's structure and function.

Oxidative Cleavage: A key step in the biosynthesis of all aureolic acids is the oxidative cleavage of the fourth ring of a tetracyclic precursor. researchgate.netgoogle.com This reaction is catalyzed by a Baeyer-Villiger monooxygenase, an FAD-dependent enzyme, which converts the tetracyclic intermediate into the characteristic tricyclic core of the final product. nih.govcjnmcpu.com This is a critical event for biological activity. researchgate.net

Methylation and Acetylation: While specific details for this compound are not as extensively documented, the biosynthesis of related compounds like chromomycin A3 involves methylation and acetylation of the sugar moieties. hbni.ac.innih.gov These reactions are catalyzed by specific methyltransferases and acetyltransferases, respectively, which use S-adenosylmethionine (SAM) and acetyl-CoA as donors. researchgate.net These modifications can significantly influence the biological activity of the final compound. nih.gov

Precursor Incorporation and Metabolic Flux Analysis

The biosynthesis of this compound is intrinsically linked to the primary metabolism of Actinoplanes durhamensis, which supplies the necessary building blocks. The primary precursors are:

Acetyl-CoA and Malonyl-CoA: Derived from carbohydrate metabolism, these are the fundamental units for the polyketide chain. rasmusfrandsen.dk

Glucose-1-phosphate: The starting point for the biosynthesis of the deoxysugar moieties. researchgate.net

S-adenosylmethionine (SAM): The methyl group donor for any methylation steps. researchgate.net

Metabolic Flux Analysis (MFA) using techniques like 13C labeling can be employed to quantify the flow of these precursors through the biosynthetic pathway. plos.orgmdpi.com By feeding the organism with 13C-labeled substrates and analyzing the labeling patterns in the final product and its intermediates, researchers can identify bottlenecks in the pathway and understand the efficiency of precursor incorporation. frontiersin.orguni.lunih.gov This knowledge is invaluable for efforts aimed at improving the production yield of this compound.

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Diversification

Genetic engineering has become a powerful tool for studying and manipulating natural product biosynthetic pathways. nih.govgoogle.com For this compound, these approaches can be used to:

Elucidate Gene Function: Inactivation or heterologous expression of specific genes within the BGC can clarify their role in the biosynthetic pathway. nih.govnih.gov For example, knocking out a putative glycosyltransferase gene and analyzing the resulting metabolites can confirm its function in sugar attachment. nih.gov

Generate Novel Analogs: By manipulating the biosynthetic genes, it is possible to create novel derivatives of this compound with potentially improved or altered biological activities. This field, known as combinatorial biosynthesis, could involve swapping PKS modules, altering glycosylation patterns, or modifying tailoring enzymes. researchgate.netcjnmcpu.com For instance, expressing glycosyltransferases from other aureolic acid pathways in a this compound producer could lead to the creation of hybrid molecules with different sugar chains.

Molecular Mechanisms of Action of Durhamycin B

Interaction with Nucleic Acids: DNA Minor Groove Binding Profile of Durhamycin B

Aureolic acid antibiotics, including this compound, are known to interact with DNA by binding to the minor groove. nih.govhbni.ac.inscispace.com This binding is not random but exhibits a degree of specificity, a characteristic that is crucial to its mechanism of action.

Magnesium Ion Dependency in DNA Binding

A critical feature of the interaction between aureolic acid antibiotics and DNA is its dependence on divalent metal ions, particularly magnesium (Mg²⁺). nih.govhbni.ac.in These antibiotics, including the related compounds chromomycin (B10761888) A3 and mithramycin, form a complex with Mg²⁺, and it is this complex that is the active DNA-binding ligand. mdpi.comnih.govhbni.ac.in The presence of Mg²⁺ is a prerequisite for the stable association of these compounds with the DNA helix. hbni.ac.in This interaction often involves the formation of a dimer of the drug molecule complexed with a single magnesium ion, which then cross-links the two DNA strands. mdpi.com

Specificity for GC-Rich DNA Sequences

The binding of aureolic acid antibiotics to the DNA minor groove is characterized by a notable preference for regions with high guanine-cytosine (GC) content. nih.govhbni.ac.innih.gov This specificity is a hallmark of this class of compounds and is attributed to the formation of hydrogen bonds between the hydroxyl groups on the aglycone portion of the antibiotic and guanosine (B1672433) bases within the DNA helix. hbni.ac.in The sugar moieties attached to the aglycone play a crucial role in stabilizing the drug-Mg²⁺-DNA complex. hbni.ac.in The ability to selectively target GC-rich sequences is a key determinant of the biological activity of these compounds. nih.gov

Modulation of Transcriptional Processes

By binding to DNA, this compound can interfere with the processes of transcription, the fundamental mechanism by which genetic information is read and used to synthesize proteins. This interference has been particularly studied in the context of viral replication.

Inhibition of HIV Tat Transactivation by this compound

Research has identified this compound as an inhibitor of the Human Immunodeficiency Virus (HIV) Tat (trans-activator of transcription) transactivation. acs.orgnih.gov The Tat protein is essential for HIV replication, as it significantly enhances the transcription of the viral genome. acs.orgmdpi.com Durhamycin A, a closely related analogue, is a potent inhibitor of Tat transactivation, and while this compound is less potent, it still demonstrates inhibitory activity. acs.orgnih.gov The inhibition of Tat-dependent transactivation is a key mechanism by which these compounds can suppress HIV replication. acs.orgsemanticscholar.org

The following table summarizes the inhibitory concentrations (IC₅₀) of Durhamycin A and B in a Tat transactivation assay.

| Compound | Tat Transactivation IC₅₀ |

| Durhamycin A | 4.8 nM acs.org |

| This compound | 48 nM acs.org |

Downstream Effects on Viral Gene Expression

The inhibition of Tat transactivation by compounds like this compound has significant downstream consequences for viral gene expression. acs.org By interfering with the function of Tat, the elongation of HIV-1 messenger RNA transcripts is destabilized, leading to a reduction in the production of viral proteins. acs.org This ultimately curtails the assembly of new viral particles and inhibits the spread of the virus. mdpi.com The targeting of Tat-mediated transcription represents a promising strategy for the development of novel anti-HIV therapeutics. acs.orgmdpi.com

Cellular Targets and Pathways Influenced by this compound

The primary cellular target of this compound and other aureolic acids is DNA, specifically the GC-rich regions of the minor groove. nih.govhbni.ac.in This interaction directly impacts cellular pathways that rely on DNA as a template, most notably transcription. mdpi.com By binding to promoter regions of genes, which are often GC-rich, these compounds can inhibit the binding of transcription factors, thereby modulating gene expression. hbni.ac.in This can lead to a variety of cellular effects, including the inhibition of cell growth and multiplication, which underlies their antitumor properties. nih.govhbni.ac.in The ability to influence gene expression through DNA binding makes aureolic acid antibiotics a subject of ongoing research for their potential therapeutic applications.

Comparative Mechanistic Analysis with Related Aureolic Acids

This compound belongs to the aureolic acid family of antibiotics, a group of structurally related polyketides with significant biological activities. nih.govfrontiersin.orgmdpi.com A comparative analysis of its mechanism of action with other well-studied aureolic acids, such as Mithramycin and Chromomycin A3, reveals both common pathways and distinct features.

The primary mechanism of action for aureolic acid antibiotics involves their interaction with DNA. nih.govmdpi.com These compounds bind to the minor groove of the DNA double helix, showing a strong preference for GC-rich sequences. nih.govnih.govcellsignal.com This binding is not intercalative, meaning the drug molecule does not insert itself between the base pairs of the DNA. Instead, it forms a complex with the DNA in the minor groove, a process that is dependent on the presence of divalent cations, typically magnesium ions (Mg²⁺). nih.govnih.gov The formation of a drug-Mg²⁺ complex, often a dimer, is a prerequisite for DNA binding. nih.govnih.gov

This interaction with DNA leads to the inhibition of crucial cellular processes, most notably transcription. nih.govcellsignal.comtoku-e.com By occupying the minor groove, the aureolic acid-Mg²⁺ complex can physically block the binding of transcription factors and RNA polymerase to promoter regions of genes, particularly those rich in GC content. nih.govebi.ac.uk This leads to a downregulation of gene expression. For instance, Mithramycin is known to inhibit transcription regulated by the Sp1 transcription factor, which often plays a role in tumor development. nih.govnih.gov Similarly, Chromomycin A3 has been shown to suppress a similar set of Sp1-related anti-apoptotic proteins. cellsignal.com

While the general mechanism of DNA binding and transcription inhibition is a shared characteristic among aureolic acids, subtle structural differences between the compounds can lead to variations in their biological activity and target specificity. The oligosaccharide chains attached to the aglycone core play a crucial role in DNA recognition and binding affinity. nih.govresearchgate.net Variations in the sugar moieties can influence the sequence selectivity and the stability of the drug-DNA complex. researchgate.net

For example, research on Mithramycin and its analogs has demonstrated that modifications to the sugar chains can alter the molecule's toxicity and improve its pharmacological profile. nih.gov The pentyl side chain at position C3 of the tricyclic core is also vital for the biological activity of this class of compounds. google.com

While the primary target of aureolic acids is DNA, some studies suggest additional or alternative mechanisms of action. For instance, research on a model organism suggested that aureolic acid derivatives might affect cell division by disrupting the formation of the Z-ring and septum. nih.gov Another study proposed that the mechanism could be similar to that of bedaquiline, involving a disturbance of the NAD+/NADH balance in the cell. nih.gov Furthermore, Mithramycin has been reported to inhibit histone methyltransferase (HMT) enzyme activity in certain cancer cells. guidetopharmacology.org

The antiviral activity reported for some aureolic acids, such as Chromomycin A and Durhamycin A, further highlights the diverse biological effects of this family of compounds. nih.gov Durhamycin A, for example, has been identified as a potent inhibitor of HIV Tat transactivation. mdpi.comchemrxiv.org

Table of Key Mechanistic Features of Aureolic Acids

| Feature | Mithramycin | Chromomycin A3 | General Aureolic Acids |

| Primary Target | GC-rich DNA sequences nih.govnih.gov | GC-rich DNA sequences cellsignal.comtoku-e.com | GC-rich DNA minor groove nih.govnih.gov |

| Binding Mode | Non-intercalative, minor groove binding nih.govebi.ac.uk | Non-intercalative, minor groove binding mdpi.comtoku-e.com | Non-intercalative nih.govmdpi.com |

| Cofactor Requirement | Divalent cations (e.g., Mg²⁺) nih.gov | Divalent cations (e.g., Mg²⁺) nih.gov | Divalent cations (e.g., Mg²⁺) nih.govmdpi.com |

| Primary Effect | Inhibition of transcription nih.govebi.ac.uknih.gov | Inhibition of transcription and DNA replication cellsignal.comtoku-e.com | Inhibition of transcription nih.gov |

| Key Molecular Interaction | Forms a dimer with Mg²⁺ which then binds to DNA nih.gov | Forms a dimer with Mg²⁺ which then binds to DNA nih.gov | Formation of drug-Mg²⁺ complexes nih.gov |

| Secondary Mechanisms | Inhibition of histone methyltransferase (HMT) activity guidetopharmacology.org | Inhibition of DNA gyrase and topoisomerase II activity toku-e.com | Potential disruption of cell division and NAD+/NADH balance nih.gov |

Synthetic Chemistry of Durhamycin B and Its Analogues

Retrosynthetic Analysis of Durhamycin B

The retrosynthetic analysis of this compound involves strategically disconnecting the molecule into simpler, synthetically accessible fragments. The primary disconnections are made at the glycosidic linkages, separating the complex oligosaccharide chains from the polyketide-derived aglycone core. nih.govacs.org

This compound features a CDE trisaccharide unit and a CDEF tetrasaccharide unit attached to its aglycone. acs.orgnih.gov The retrosynthetic strategy, therefore, envisions these oligosaccharides and the aglycone as the main building blocks. nih.gov Further deconstruction of the oligosaccharides breaks them down into individual monosaccharide units, specifically 2,6-dideoxy sugars. A key challenge in this approach is the stereocontrolled formation of the β-glycosidic linkages characteristic of this compound. acs.org

The aglycone itself is a highly functionalized aromatic core. A common synthetic approach to related aureolic acid aglycones, which can be adapted for this compound, involves a strategy centered on a ring-closing metathesis (RCM) reaction to form the central dihydronaphthalene ring system. nih.govwiley-vch.deacs.org This leads to a diene precursor, which can be traced back to two main fragments: an aromatic aldehyde and a side chain containing a chiral center. A highly diastereoselective allylation reaction is envisioned to connect these fragments and establish the critical stereochemistry of the polyoxygenated side chain. nih.govacs.org

Retrosynthetic Plan for this compound

| Target Molecule | Key Disconnections | Major Fragments |

|---|---|---|

| This compound | Glycosidic Bonds | Aglycone, CDE Trisaccharide, CDEF Tetrasaccharide |

| Oligosaccharides | Interglycosidic Bonds | Individual 2,6-Dideoxysugar Donors and Acceptors |

| Aglycone Core | Dihydronaphthalene Ring | Diene Precursor for RCM |

Strategies for the Total Synthesis of the this compound Aglycone Core

The synthesis of the aglycone core, common to aureolic acid antibiotics like Durhamycin A and B, presents significant synthetic challenges due to its dense oxygenation and multiple stereocenters. nih.govnih.gov A notable strategy developed for a model aglycone focuses on building the key structural features in a controlled manner. nih.govacs.org

The synthesis often commences with a functionalized aromatic starting material that will become the core of the aglycone. The crucial C3 polyoxygenated side chain is introduced via a stereoselective reaction. One effective method involves the diastereoselective allylation of an aromatic aldehyde with a chiral allylborane reagent. nih.gov This step sets a key stereocenter and installs a vinyl group, which is one of the two olefins required for the subsequent ring-closing metathesis. The second olefin is part of the aromatic precursor.

Once the diene precursor is assembled, the central dihydronaphthalene ring system is constructed using a Grubbs catalyst-mediated RCM reaction. nih.govwiley-vch.de Following cyclization, further functional group manipulations are required to install the final features of the aglycone, such as the acyloin moiety. This can be achieved through an oxidation sequence, for instance, a keto-hydroxylation of the newly formed dihydronaphthalene. nih.govacs.org

Stereoselective Approaches to Aglycone Synthesis

Control of stereochemistry is paramount in the synthesis of the this compound aglycone. The key to achieving high stereoselectivity lies in the initial carbon-carbon bond-forming reaction that attaches the side chain to the aromatic core. nih.govacs.org

Key Stereoselective Reactions in Aglycone Synthesis

| Reaction | Substrates | Reagent/Catalyst | Outcome | Ref |

|---|---|---|---|---|

| Diastereoselective Allylation | Aromatic Aldehyde, Allene | Chiral Allylborane | Sets C3/C4 stereochemistry | nih.gov |

| Reduction | Xanthate Intermediate | Bu₃SnH, Et₃B | Selective deoxygenation | nih.gov |

Stereoselective Synthesis of Dideoxysugar Moieties Relevant to this compound

The saccharide chains of this compound are composed of 2,6-dideoxy sugars. The synthesis of these monosaccharide building blocks in a stereoselective manner is a critical prerequisite for the assembly of the oligosaccharide fragments. nih.gov The lack of a functional group at the C2 position makes stereocontrol in subsequent glycosylation reactions particularly challenging. mdpi.comacs.orgnih.gov

Syntheses of these sugars often start from readily available chiral precursors, such as L-fucal or (S)-ethyl lactate. nih.govresearchgate.net A divergent approach can be employed where a common intermediate is transformed into different dideoxysugar building blocks. For example, a diastereoselective Cram-chelated allylation can provide a homoallylic alcohol that serves as a versatile intermediate for the synthesis of various L-series dideoxy sugars. researchgate.net

To be used in glycosylation, these sugars are typically converted into glycosyl donors, such as glycosyl halides (bromides or iodides) or thioglycosides. nih.govmdpi.com The choice of protecting groups on the sugar is also crucial, as they can influence the reactivity and stereoselectivity of the subsequent glycosylation reactions.

Glycosylation Strategies for Assembling this compound Saccharide Chains

Assembling the trisaccharide and tetrasaccharide chains of this compound requires highly stereoselective glycosylation methods to form the requisite β-glycosidic linkages. acs.org The synthesis of 2-deoxy-β-glycosides is notoriously difficult due to the absence of a neighboring group at C2 to direct the incoming nucleophile to the β-face of the oxocarbenium ion intermediate. acs.orgacs.org

A successful strategy for the synthesis of the oligosaccharide precursors of this compound utilizes 2-deoxy-2-halopyranosyl donors, specifically 2-deoxy-2-iodo- and 2-deoxy-2-bromopyranosyl donors. acs.orgnih.gov These donors have proven to be highly effective in promoting the formation of β-glycosidic linkages with excellent stereoselectivity (≥93:7). acs.org

The assembly of the oligosaccharide chains is typically performed in a convergent manner. For example, a disaccharide fragment can be synthesized first and then coupled with another monosaccharide or disaccharide unit. acs.org This strategy relies on the differential reactivity of the glycosyl donors and acceptors. For instance, different glycosyl donors like thioglycosides and glycosyl imidates can be used in a sequential manner to build the oligosaccharide chain. acs.org

Development of Synthetic Routes for this compound Analogues

A primary motivation for the total synthesis of complex natural products like this compound is the ability to generate analogues that are not accessible through biological methods. nih.gov Synthetic routes are often designed to be flexible and convergent, allowing for the introduction of structural modifications at late stages of the synthesis.

Modifications to the aglycone structure can be achieved by using different starting materials for the aromatic core or by altering the side chain. The synthetic route based on RCM is particularly amenable to such changes. nih.govacs.org

More commonly, efforts have focused on modifying the oligosaccharide chains, as these are known to be critical for the biological activity of aureolic acid antibiotics. nih.govnih.gov The modular synthesis of the saccharide units allows for the incorporation of different or unnatural sugar moieties. acs.orgnih.gov By changing the individual 2,6-dideoxysugar building blocks, a variety of analogues with altered glycosylation patterns can be produced. These analogues are invaluable for structure-activity relationship (SAR) studies, which can help in identifying the key structural features responsible for the unique anti-HIV activity of this compound and potentially lead to the development of new therapeutic agents. nih.govjst.go.jp

Structure Activity Relationship Sar Studies of Durhamycin B and Derivatives

Influence of Aglycone Modifications on Biological Efficacy and Selectivity

The tricyclic aglycone core is a fundamental pharmacophore for the biological activity of the aureolic acid class. nih.gov While the core itself is essential, modifications to its peripheral substituents, particularly at the C3 and C7 positions, have been shown to modulate biological efficacy. google.comnih.gov Studies on related compounds reveal that the C3-pentyl side chain plays a significant role in the molecule's interaction with its biological target. nih.gov In the context of DNA binding, this polyoxygenated alkyl chain interacts with the phosphate (B84403) backbone, contributing to the stability of the drug-DNA complex. nih.gov Although the primary target for durhamycins is the HIV Tat-TAR complex, it is hypothesized that analogous interactions with the RNA phosphate backbone or protein components are important for binding.

The complete removal of the saccharide moieties, leaving only the aglycone, results in a dramatic loss of biological activity. Research has shown that the durhamycin aglycone is significantly less potent as an inhibitor of Tat transactivation compared to the fully glycosylated Durhamycin A and B, underscoring the critical role of the sugar chains in achieving high-affinity target binding. nih.gov Variations at the C7 position across the aureolic acid family, which typically involve a hydrogen atom or a small alkyl group, also impart differences in activity profiles, suggesting this position is influential in fine-tuning the molecule's interaction with its target. google.comnih.govresearchgate.net

Role of Saccharide Chain Length and Composition on Molecular Interactions

The oligosaccharide chains are arguably the most critical determinants of both the potency and selectivity of aureolic acid antibiotics. nih.govnih.gov The durhamycins are distinguished from other family members, like mithramycin or chromomycin (B10761888) A3, by their unique glycosylation patterns. nih.govnih.gov Durhamycin A, the most potent inhibitor in this subclass, possesses a tetrasaccharide and a disaccharide chain, a feature not previously seen in this family. nih.gov This structural uniqueness is directly correlated with its exceptional potency in inhibiting HIV Tat transactivation, with a reported IC₅₀ value of 4.8 nM.

| Compound | Structure | Anti-HIV Tat Transactivation IC₅₀ |

| Durhamycin A | Aglycone + Tetrasaccharide + Disaccharide | 4.8 nM nih.gov |

| Durhamycin B | Structurally related analog of Durhamycin A | 48 nM nih.gov |

| Durhamycin Aglycone | Aglycone core only | >1000 nM (estimated) nih.gov |

This table illustrates the profound impact of the saccharide chains on the biological activity of durhamycins. The presence and specific composition of the sugar moieties are directly correlated with the potency of HIV Tat transactivation inhibition.

Impact of Specific Hydroxyl and Acetyl Substituents on Activity

The individual deoxysugar units that constitute the oligosaccharide chains are often decorated with hydroxyl and acetyl groups, and these seemingly minor substituents can have a substantial impact on biological activity. Studies on the related compound, chromomycin A3, have demonstrated that the presence of acetyl groups on the sugar moieties contributes to the conformational rigidity of the oligosaccharide chains. snu.ac.kr This pre-organization of the molecule is believed to reduce the entropic penalty upon binding to its DNA target, thereby enhancing binding affinity and stabilizing the drug-target complex. snu.ac.kr

By extension, the specific pattern of hydroxyl and potential acetyl groups on the sugar chains of this compound is critical for its interaction with the HIV TAR RNA. These functional groups can act as both hydrogen bond donors and acceptors, forming a network of specific interactions with the nucleotide bases, the ribose-phosphate backbone of the RNA, or amino acid residues of the Tat protein. The removal or repositioning of a single hydroxyl group could disrupt a key hydrogen bond, leading to a significant loss in binding affinity and, consequently, biological activity. Therefore, these substituents are not merely passive decorations but are active participants in the molecular recognition process.

Positional Effects of Functional Group Variation on Target Binding

For aureolic acids that target DNA, the molecule typically forms a dimer with a divalent metal ion (e.g., Mg²⁺), and this complex binds to the minor groove of GC-rich DNA sequences. longdom.orgacs.orgrsc.org The saccharide chains project from the aglycone and make critical contacts within the groove. nih.gov A similar mechanism is likely at play for this compound's interaction with the intricate structure of TAR RNA. Variation of the functional groups at any of these key positions alters the electronic and steric profile of the molecule, affecting its ability to form the necessary non-covalent interactions—such as hydrogen bonds and van der Waals forces—with its biological target. Even subtle changes can lead to a significant alteration in binding affinity and biological efficacy.

Computational Approaches in SAR Elucidation (e.g., Ligand-Receptor Docking, Molecular Dynamics)

In recent years, computational chemistry has become an invaluable tool for elucidating the structure-activity relationships of complex natural products like this compound. nih.gov Techniques such as ligand-receptor docking and molecular dynamics (MD) simulations are employed to model the interaction between the drug and its biological target at an atomic level. acs.orgnih.gov For the aureolic acid family, docking studies have been instrumental in visualizing how these molecules fit into the minor groove of DNA and in understanding the role of the saccharide chains in stabilizing the complex. acs.org

In the context of this compound, computational models of the HIV Tat-TAR complex can be used to perform virtual screening and docking simulations. nih.govresearchgate.net These methods allow researchers to:

Predict the binding mode of this compound and its analogs to the TAR RNA.

Identify key amino acid residues in Tat or nucleotide bases in TAR that are critical for the interaction.

Hypothesize how specific modifications to the this compound structure—such as altering the saccharide chain length or changing a substituent—would impact binding affinity.

Guide the rational design of new derivatives with potentially improved potency or selectivity.

By combining computational predictions with experimental data from synthetic analogs, a more comprehensive SAR model can be developed, accelerating the discovery of novel and more effective anti-HIV agents based on the durhamycin scaffold.

Preclinical in Vitro and in Vivo Research on Durhamycin B Mechanisms

Cell-Based Assays for Mechanistic Investigations (e.g., Reporter Gene Assays for Tat Transactivation)

The anti-viral mechanism of Durhamycin B, particularly its activity against Human Immunodeficiency Virus Type 1 (HIV-1), has been primarily investigated using cell-based reporter gene assays. These assays are designed to measure the activity of the HIV-1 Tat (trans-activator of transcription) protein, which is essential for robust viral gene expression and replication. acs.orgnih.gov The typical assay utilizes a cell line engineered to contain a reporter gene, such as luciferase, under the control of the HIV-1 long-terminal repeat (LTR) promoter. acs.orgnih.gov The activity of this promoter is highly dependent on the presence of functional Tat protein.

In the presence of Tat, the LTR promoter is strongly activated, leading to high levels of reporter gene expression, which can be quantified by measuring light output (in the case of luciferase). acs.org When an inhibitor like this compound is introduced, it interferes with the Tat-mediated transactivation process, resulting in a dose-dependent decrease in reporter gene activity. This inhibition is a direct reflection of the compound's ability to disrupt a critical step in the HIV-1 life cycle. acs.org

Research has shown that this compound is a potent inhibitor of Tat transactivation. In a cell-based assay, it demonstrated an IC₅₀ (half-maximal inhibitory concentration) of 48 nM. acs.orglongdom.org This indicates significant activity at the nanomolar level. Comparative studies revealed that while its analogue, Durhamycin A, is more potent (IC₅₀ = 4.8 nM), this compound is substantially more active than the shared aglycone structure, which was found to be completely inactive in the Tat transactivation assay. acs.org This highlights the critical role of the specific oligosaccharide chains attached to the aglycone for its anti-HIV activity.

| Compound | Tat Transactivation IC₅₀ | Cytotoxicity |

| Durhamycin A | 4.8 nM | No overt cytotoxicity at 25 µM |

| This compound | 48 nM | Not specified, but less potent than A |

| Aglycone (4) | Inactive | Not specified |

Data sourced from Jayasuriya et al., 2002. acs.org

Biochemical Studies of DNA-Durhamycin B Complex Formation

This compound belongs to the aureolic acid family of antibiotics, a class of compounds renowned for their ability to bind to DNA. longdom.orghbni.ac.inscirp.org The fundamental mechanism of action for these antibiotics, including this compound, involves forming a complex with double-stranded DNA. Biochemical studies on related compounds like Mithramycin and Chromomycin (B10761888) A3 have provided a detailed model for this interaction. acs.orgacs.orgnih.gov

The binding process is non-intercalative and highly specific for the minor groove of DNA, particularly at GC-rich sequences. acs.orgnih.gov A crucial requirement for this high-affinity binding is the presence of a divalent metal ion, typically Mg²⁺. longdom.orghbni.ac.in The antibiotic molecules form a dimer that is coordinated by the Mg²⁺ ion, and it is this 2:1 drug-metal complex that inserts into the DNA minor groove. hbni.ac.innih.gov

The interaction is stabilized by a network of hydrogen bonds between the antibiotic, the metal ion, and the functional groups of the DNA bases and backbone within the minor groove. The oligosaccharide (sugar) chains of the aureolic acid antibiotics play a critical role in the stability and specificity of the DNA-drug complex. acs.orgnih.gov Although specific biophysical studies detailing the thermodynamics and precise binding constants for the this compound-DNA complex are not extensively documented, its structural similarity to other well-characterized aureolic acids strongly supports this established mechanism of DNA minor groove binding. The difference in biological activity between Durhamycin A, this compound, and their inactive aglycone underscores the essential contribution of the unique sugar moieties to the formation and stability of the DNA complex. acs.org

In Vitro Enzymatic Assays to Probe Target Inhibition

The formation of the DNA-Durhamycin B complex is the primary event that leads to the inhibition of key cellular processes. In vitro enzymatic assays are instrumental in dissecting how this DNA binding translates into functional inhibition of enzymatic machinery, particularly that involved in transcription.

The most direct consequence of this compound binding to DNA is the physical obstruction of the DNA template, which prevents the binding and/or progression of DNA-dependent enzymes like RNA polymerase. nih.govoncotarget.com This can be demonstrated using in vitro transcription assays. Such an assay typically involves a purified DNA template containing a specific promoter, purified RNA polymerase, and the necessary nucleotide triphosphates (NTPs), one of which is often radiolabeled for detection. biorxiv.orgresearchgate.net The amount of mRNA transcript produced is measured as a function of enzyme activity. The addition of this compound to this system would be expected to cause a dose-dependent decrease in mRNA synthesis, providing direct evidence of RNA polymerase inhibition. biorxiv.org

Given that this compound inhibits Tat-mediated transactivation, its effect is likely on the elongation step of transcription, which is a known mechanism for other DNA minor groove binders. acs.org By binding to the DNA template, this compound can create a roadblock that stalls the RNA polymerase II elongation complex, thereby preventing the synthesis of full-length viral transcripts. While some DNA-binding agents can directly inhibit enzymes like topoisomerases, the primary mechanism for aureolic acids is the steric hindrance of template function. hbni.ac.innih.gov

Mechanistic Studies in Non-Human Organismal Models (e.g., Zebrafish, Murine Models) for Viral Replication or Microbial Inhibition

While in vitro studies have established the molecular mechanism of this compound, the use of non-human organismal models to study its effects on viral replication or microbial inhibition in vivo is not well-documented in publicly available scientific literature. However, the utility of such models for related compounds and processes is well-established.

Murine Models: Murine (mouse) models are frequently used to study viral pathogenesis and evaluate antiviral compounds. For instance, a structurally related aureolic acid, UCH9, demonstrated significant antitumor activity in a murine syngeneic model, highlighting the in vivo potential of this class of compounds. hbni.ac.in In the context of HIV, humanized mouse models, which are immunodeficient mice engrafted with human immune cells, are the standard for studying HIV replication and the efficacy of inhibitors. frontiersin.org Such a model would be appropriate for evaluating the in vivo anti-HIV activity of this compound.

Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful model for studying developmental biology, toxicology, and host-pathogen interactions, due to its rapid external development and optical transparency. embopress.org Zebrafish models have been used to assess the in vivo activity of various compounds, including other natural products. They could potentially be used to study the general effects of this compound on cellular processes or its potential toxicity, but specific studies related to its antiviral or antimicrobial properties in zebrafish have not been reported.

Microbial Inhibition Models: For antimicrobial assessment, model organisms like Mycobacterium smegmatis have been used to test the activity of aureolic acid antibiotics, given the GC-rich nature of mycobacterial genomes. nih.gov This suggests a potential application for this compound against certain bacterial pathogens, which could be further explored in infection models, such as murine models of tuberculosis. nih.gov

Investigation of Resistance Mechanisms in Target Organisms to this compound

Specific mechanisms of resistance to this compound have not been experimentally determined. However, based on its mechanism of action as a DNA-binding agent and general principles of antimicrobial and antiviral resistance, several potential mechanisms can be postulated.

For Antimicrobial Activity: Bacteria have evolved numerous strategies to resist antibiotics. Potential mechanisms of resistance to a DNA-binding compound like this compound include:

Reduced Permeability/Increased Efflux: Bacteria could develop resistance by altering their cell envelope to limit the uptake of this compound or by overexpressing efflux pumps that actively transport the compound out of the cell before it can reach its DNA target.

Enzymatic Inactivation: Bacteria might acquire enzymes capable of modifying and inactivating the this compound molecule, for example, by altering its sugar moieties, which are critical for DNA binding.

Target Modification: While less common for DNA-binding agents that recognize sequence rather than a protein target, alterations in the GC content of critical gene promoter regions could theoretically reduce binding affinity. More relevant for other antibiotics, mutations in protein targets like DNA gyrase or RNA polymerase confer resistance, but these are not the primary targets of aureolic acids.

For Anti-HIV Activity: Resistance to anti-HIV drugs is a major clinical challenge, typically arising from mutations in the viral targets. For this compound, which inhibits Tat-mediated transcription by binding to DNA, resistance could emerge through several pathways:

Mutations in Viral Proteins: Although this compound does not bind Tat directly, mutations in the Tat protein could potentially allow it to function more efficiently or interact with cellular factors in a way that bypasses the transcriptional block imposed by the DNA-bound drug.

Changes in Cellular Factors: The activity of this compound could depend on specific host cell factors. Mutations in these cellular proteins might alter the drug's activity or allow the virus to complete its replication cycle through an alternative pathway.

Altered Drug Accumulation: As with bacteria, changes in cellular transporters could lead to decreased intracellular concentrations of this compound, reducing its efficacy.

Advanced Research Methodologies and Future Directions in Durhamycin B Studies

Application of Advanced Analytical Techniques for Elucidating Durhamycin B and its Metabolites

The precise characterization of how a molecule like this compound interacts with its biological targets is fundamental to understanding its mechanism of action. While the initial structure of Durhamycin A was elucidated using NMR and MS/MS, the application of higher-resolution techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography to this compound-target complexes remains a critical future step. nih.gov

Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology, enabling the high-resolution visualization of large protein complexes in their near-native states. biorxiv.org For this compound, Cryo-EM could be instrumental in visualizing its binding to large macromolecular targets, such as viral protein complexes or cellular transcription machinery. For instance, related aureolic acid compounds have been computationally modeled to interact with the SARS-CoV-2 spike protein, a target whose structure has been extensively studied by Cryo-EM. acs.orgchemrxiv.org Applying this technique to a this compound-protein complex could reveal the conformational changes induced upon binding and provide a precise map of the interaction interface.

X-ray Crystallography: A cornerstone of structural biology, X-ray crystallography provides atomic-level detail of molecular structures, including drug-target interactions. researchgate.netstanford.eduutoronto.ca While a crystal structure for a this compound-target complex has not been reported, studies on related compounds provide a blueprint for future work. For example, the crystal structure of the Baeyer–Villiger monooxygenase MtmOIV, a key enzyme in the biosynthesis of the related aureolic acid mithramycin, has been solved in complex with its substrate, offering deep insights into the catalytic mechanism. nih.gov Securing high-quality crystals of this compound bound to a relevant protein target would be a significant breakthrough, providing invaluable data for structure-based drug design. nih.gov

Chemoenzymatic Synthesis for Diversifying this compound Scaffolds

The chemical synthesis of complex natural products like this compound is a formidable challenge. Chemoenzymatic synthesis, which combines the precision of enzymes with the versatility of chemical reactions, offers a powerful alternative for generating novel analogues. beilstein-journals.orgresearchgate.netnih.gov This approach can create structural diversity that is difficult to achieve through purely chemical or biological methods.

Strategies for diversifying the this compound scaffold could involve using enzymes from the biosynthetic pathways of related aureolic acids. For example, glycosyltransferases, oxygenases, and methyltransferases from the mithramycin or chromomycin (B10761888) pathways could be used to modify the saccharide chains or the aglycone of this compound. nih.govresearchgate.net Biocatalysis has already been successfully employed to diversify the mithramycin scaffold. researchgate.net Such enzymatic modifications could alter the molecule's solubility, cell permeability, and target affinity, potentially leading to derivatives with improved therapeutic properties.

High-Throughput Screening Methodologies for Identifying Novel this compound Modulators

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. 20visioneers15.comdomainex.co.uk While Durhamycin A was originally discovered through the screening of microbial fermentation extracts, HTS can be further applied to interrogate the biology of this compound. nih.govmdpi.com

HTS assays can be designed to identify small molecules that either enhance or inhibit the activity of this compound, known as modulators. nih.gov For example, a cell-based reporter assay could be developed where the survival or death of cells is dependent on the activity of this compound against a specific target. Screening a compound library with this assay could uncover molecules that synergize with this compound. Furthermore, HTS can be used to screen for new derivatives of this compound itself from combinatorial libraries or new natural product extracts. semanticscholar.org

Rational Design Strategies for Enhanced Biological Activity and Target Specificity

Rational design aims to create new molecules with improved properties based on a detailed understanding of their structure-activity relationships (SAR). acs.orgchemrxiv.org For this compound, this involves leveraging structural data from related aureolic acids to guide the design of new analogues with enhanced potency and selectivity. The aureolic acid family shares a common tricyclic core but differs in its glycosylation patterns, which significantly impacts biological activity. nih.govgoogle.com

For example, the discovery that Durhamycin A is a potent inhibitor of HIV Tat transactivation provides a starting point. nih.govchemrxiv.org By understanding how Durhamycin A's unique tetrasaccharide and disaccharide moieties contribute to this activity, medicinal chemists can design and synthesize simplified or modified versions of this compound to probe and enhance this interaction. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how modifications to the this compound structure would affect its binding to target proteins, helping to prioritize the synthesis of the most promising candidates. nih.govgoogle.com

Emerging Applications of this compound as a Biochemical Tool

Beyond its therapeutic potential, this compound, like other aureolic acids, can serve as a valuable biochemical tool to probe complex biological processes. These molecules are known to bind to GC-rich sequences in the minor groove of DNA, which allows them to be used to block the binding of specific transcription factors to promoter regions, thereby inhibiting gene expression. nih.gov

A patent related to mithramycin derivatives explicitly notes their utility as biochemical tools, for example, to block the expression of Sp1-dependent enzymes like c-Src in cells. google.com Given its structural similarity, this compound could be employed in a similar fashion. It could be used in cell biology experiments to elucidate the roles of specific transcription factors in various signaling pathways or to validate novel drug targets. Its use can help researchers understand the downstream effects of inhibiting a particular gene, providing insights into disease mechanisms.

Unexplored Research Avenues and Challenges in this compound Investigations

Despite its promise, the study of this compound is still in its infancy, with numerous challenges and unexplored avenues.

Challenges:

Limited Availability: As a complex natural product, obtaining sufficient quantities of this compound for extensive research is a significant hurdle, necessitating more efficient fermentation or total synthesis routes.

Structural Complexity: The intricate structure of this compound makes its chemical modification and the synthesis of analogues a non-trivial task, requiring specialized expertise in carbohydrate and natural product chemistry.

Understanding Specificity: A key challenge is to unravel why analogues like Durhamycin A and B, despite their similarities, exhibit different potencies and biological activities. nih.gov

Potential for Toxicity: The aureolic acid class of compounds is known for potential cytotoxicity, which presents a challenge in designing derivatives that retain desired bioactivity while minimizing harmful off-target effects. chemrxiv.org

Unexplored Research Avenues:

Target Deconvolution: The full spectrum of biological targets for this compound is unknown. Unbiased screening approaches could identify novel binding partners and reveal new therapeutic applications.

Biosynthetic Pathway Elucidation: While the biosynthetic gene clusters for other aureolic acids have been studied, the specific pathway for the durhamycins is less understood. Characterizing these enzymes could enable powerful synthetic biology approaches for generating novel analogues. researchgate.net

Mechanism of Action Studies: Detailed mechanistic studies are needed to understand how this compound engages its targets at a molecular and cellular level, including its effects on chromatin structure and transcription.

Exploration in Other Disease Models: While HIV has been a focus for Durhamycin A, the potential of this compound should be explored in other contexts, such as different cancers, fungal infections, or other viral diseases. nih.govcjnmcpu.com

Table of Compounds

Q & A

Q. What are the distinguishing structural features of Durhamycin B that underpin its anti-HIV activity?

this compound’s activity is attributed to its glycosylated ketone core, which includes a 2,6-dideoxyoligosaccharide chain and substituents at C(3) and C(7). These structural elements enable minor groove DNA binding, forming 2:1 Mg²⁺-dependent complexes critical for inhibiting HIV Tat transactivation (IC50 = 48 nM). Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are essential for confirming stereochemical configurations and binding modes .

Q. How can researchers verify the stereoselectivity of this compound’s aglycone synthesis?

Key steps involve stereoselective allylation using (Z)-δ-(alkoxyallyl)dialkylboranes and ring-closing metathesis (RCM) to construct the dihydronaphthalene scaffold. Coupling constant analysis (e.g., J₃,₇ values) via NMR and chiral chromatography are recommended to validate stereochemical outcomes. For example, Bu₃SnH-mediated reduction of flavonol ester intermediates ensures regioselectivity .

Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?

DNA footprinting, surface plasmon resonance (SPR), and electrophoretic mobility shift assays (EMSAs) can assess DNA binding affinity. Dose-response studies using HIV Tat-dependent reporter cell lines (e.g., HeLa-Tat) are critical for quantifying inhibitory potency (IC50) and cytotoxicity (CC50) .

Advanced Research Questions

Q. How can low yields during ketone-hydroxylation in this compound synthesis be addressed?

The oxidation of dihydronaphthalene intermediates (e.g., compound 23) using KMnO₄/CuSO₄·5H₂O under phase-transfer conditions yields a 9:1:1 mixture of hydroxyl-ketone, hemiketal, and stereoisomers. Optimizing reaction parameters (e.g., sonication time, stoichiometry) and employing chiral auxiliaries or asymmetric catalysts may improve selectivity. Chromatographic separation (e.g., silica gel with gradient elution) is required to isolate the desired product (55% yield) .

Q. What strategies resolve contradictions in reported cytotoxicity profiles of this compound analogs?

Discrepancies may arise from variations in cell lines, assay conditions, or impurity profiles. Researchers should:

Q. How can computational methods enhance the design of this compound derivatives with improved potency?

Molecular dynamics simulations and density functional theory (DFT) can model DNA-ligand interactions and predict substituent effects on binding energy. Virtual screening of substituent libraries (e.g., C(3) side chains) paired with synthetic feasibility analysis (e.g., retrosynthetic planning using RCM) enables prioritization of high-potential analogs .

Q. What experimental frameworks are recommended for analyzing this compound’s SAR?

Adopt a FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:

- Feasibility: Use modular synthesis to generate analogs with systematic substitutions (e.g., C(3) hydroxyl vs. methoxy groups).

- Novelty: Compare activity against aureolic acid family members (e.g., chromomycin A3).

- Ethics: Prioritize in silico and in vitro models before animal testing .

Data Analysis & Validation

Q. How should researchers handle variability in anti-HIV activity data across studies?

Apply meta-analysis principles:

- Aggregate datasets from peer-reviewed studies.

- Normalize IC50 values using reference standards (e.g., doxorubicin controls).

- Use mixed-effects models to account for inter-lab variability in assay protocols .

Q. What quality control measures are critical for this compound synthesis reproducibility?

- Monitor reaction progress via thin-layer chromatography (TLC) and inline IR spectroscopy.

- Validate intermediates through high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR.

- Document batch-specific impurities using LC-MS and adhere to ICH guidelines for analytical validation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.